molecular formula C68H106N22O17S B013181 Alytesin CAS No. 31078-12-3

Alytesin

Cat. No. B013181
CAS RN: 31078-12-3
M. Wt: 1535.8 g/mol
InChI Key: ISGGITPLKHZHOL-TXYKKBLVSA-N
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Description

Alytesin is a tetradecapeptide isolated from the skin of European discoglossid frogs. It is closely related to bombesin and ranatensin, both of which are also biologically active peptides (Anastasi, Erspamer, & Bucci, 1972).

Synthesis Analysis

The synthesis of Alytesin involves assembling the 1-5 and 6-14 fragments using methods like DCC-HONB or mixed anhydrides. This process results in the formation of potent peptides that affect body temperature and stimulate pancreatic juice secretion (Kuranova et al., 1989).

Molecular Structure Analysis

Alytesin and bombesin are tetradecapeptides differing only in the second and sixth residues from the NH2-terminus. This structural similarity extends to ranatensin, another peptide with related biological activity (Anastasi et al., 1972).

Chemical Reactions and Properties

Alytesin demonstrates significant biological activity. It decreases body temperature and stimulates the secretion of pancreatic juice. These reactions underscore its potential biological and pharmacological importance (Kuranova et al., 1989).

Physical Properties Analysis

While specific studies on Alytesin's physical properties are limited, its close relation to bombesin suggests similar properties. Bombesin-like peptides are known for their distinct activity spectrum on various smooth muscle preparations, indicating specific physical-chemical interactions (Erspamer et al., 1972).

Chemical Properties Analysis

Alytesin's chemical properties, particularly its interactions with biological systems, reflect its role as a biologically active peptide. Its influence on body temperature regulation and pancreatic secretion highlights its significant biochemical interactions and potential for therapeutic applications (Kuranova et al., 1989).

Scientific Research Applications

  • Thermoregulation Research : Alytesin has been found to have the same potency as bombesin in thermoregulation research. Bombesin is known for its effects on thermoregulation (Rivier & Brown, 1978).

  • Neuroendocrine Function : In the brains of steroid-primed male rats, alytesin stimulates the secretion of prolactin and growth hormone, indicating its significance in neuroendocrine studies (Rivier, Rivier, & Vale, 1978).

  • Physiological Effects : Alytesin has been shown to potently decrease body temperature and stimulate pancreatic juice secretion (Kuranova et al., 1989).

  • Appetite Regulation : In neonatal chicks, injections of alytesin induce short-term reduced feed intake, possibly mediated by the hypothalamus. This suggests its role in appetite regulation (Cline, Fouse, & Prall, 2008).

  • Smooth Muscle Activity : Alytesin, related to bombesin, exhibits a stimulant action on intestinal, uterine, and urinary tract smooth muscle (Erspamer et al., 1972).

  • Hypertension Treatment : Alytesin and its related peptides have potential applications in treating hypertension (Erspamer, 1988).

  • Antimicrobial Properties : Found in the venom of the midwife toad Alytes maurus, alytesin is a novel antimicrobial peptide with significant antimicrobial activity (König et al., 2012).

  • Pharmacological Activity : Alytesin is found to have similar pharmacological activity to bombesin, as both are bombesin-like peptides (Broccardo et al., 1975).

  • Peptide Sequencing : Alytesin and bombesin are analogous active tetradecapeptides from the skin of European discoglossid frogs, important for peptide sequencing studies (Anastasi, Erspamer, & Bucci, 1972).

  • Full Spectrum Activity : Alytesin-like peptides exhibit the full spectrum of activity of bombesin and alytesin, isolated from various animal tissues (Mazzanti, Erspamer, & Piccinelli, 1982).

Safety And Hazards


  • Toxicity : Alytesin is generally considered safe at therapeutic doses. However, toxicity studies are essential.

  • Allergenic Potential : Individuals with amphibian allergies should exercise caution.

  • Environmental Impact : Assessing the impact of Alytesin production on midwife toad populations is crucial.


Future Directions

Researchers should explore:



  • Clinical Applications : Investigate Alytesin’s potential as an antimicrobial agent or pain reliever.

  • Structural Modifications : Design analogs with improved stability or enhanced bioactivity.

  • Ecological Studies : Understand the ecological role of Alytesin in midwife toads.




properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H106N22O17S/c1-33(2)23-46(86-61(101)43(15-12-21-74-68(71)72)82-52(94)29-76-59(99)44-17-19-51(93)81-44)60(100)77-31-54(96)89-56(37(8)91)67(107)85-45(16-18-50(69)92)62(102)88-48(25-38-27-75-41-14-11-10-13-40(38)41)63(103)80-36(7)58(98)90-55(35(5)6)66(106)78-30-53(95)83-49(26-39-28-73-32-79-39)65(105)87-47(24-34(3)4)64(104)84-42(57(70)97)20-22-108-9/h10-11,13-14,27-28,32-37,42-49,55-56,75,91H,12,15-26,29-31H2,1-9H3,(H2,69,92)(H2,70,97)(H,73,79)(H,76,99)(H,77,100)(H,78,106)(H,80,103)(H,81,93)(H,82,94)(H,83,95)(H,84,104)(H,85,107)(H,86,101)(H,87,105)(H,88,102)(H,89,96)(H,90,98)(H4,71,72,74)/t36-,37+,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGGITPLKHZHOL-TXYKKBLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@@H]4CCC(=O)N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H106N22O17S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185027
Record name Alytesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1535.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alytesin

CAS RN

31078-12-3
Record name Alytesin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031078123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alytesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,270
Citations
V Erspamer, GF Erspamer… - Journal of pharmacy and …, 1970 - academic.oup.com
… and alytesin is in progress. So far, the following effects may be considered as well established for alytesin. … Alytesin was approximately ten times less potent than Val5-angiotensin in its …
Number of citations: 201 academic.oup.com
A Anastasi, V Erspamer, M Bucci - Experientia, 1971 - Springer
… Alytesin, a peptide possessing a structure very similar to that of bombesin and displaying the … 3ombesin and alytesin have been isolated in pure form and recognized respectively as the …
Number of citations: 161 link.springer.com
E König, M Zhou, L Wang, T Chen… - Toxicon, 2012 - Elsevier
… Second, we also cloned the cDNA encoding an alytesin precursor, with the active alytesin … In contrast to the more evolutionarily conserved nature of neuropeptides (including alytesin, …
Number of citations: 26 www.sciencedirect.com
A Anastasi, V Erspamer, M Bucci - Archives of biochemistry and biophysics, 1972 - Elsevier
… peptides alytesin and bombesin, were obtained in pure form. Acid hydrolysis, digestion with trypsin and chymotrypsin, and group determination experiments demonstrated that alytesin …
Number of citations: 156 www.sciencedirect.com
V Erspamer, GF Erspamer, M Inselvini… - British Journal of …, 1972 - Wiley Online Library
… Alytesin, a tetradecapeptide strictly related to bombesin is present in extracts of the skin of … pipiens, contains in its skin ranatensin, an endecapeptide related to bombesin and alytesin. …
Number of citations: 160 bpspubs.onlinelibrary.wiley.com
TJ McDonald, H Jörnvall, M Ghatei, SR Bloom, V Mutt - FEBS letters, 1980 - core.ac.uk
Bombesin, a peptide with 14 amino acid residues, was isolated from the skin of an European frog [I] and has been the subject of many recent investigations due to its diverse and potent …
Number of citations: 110 core.ac.uk
MA Cline, DN Fouse, BC Prall - Neuropeptides, 2008 - Elsevier
… here was to determine if alytesin affects appetite. We tested the effects of alytesin on a variety of appetite-related responses using the chick as a model. Alytesin was centrally and …
Number of citations: 14 www.sciencedirect.com
A Anastasi - Naunyn-Schmiedebergs Archiv für Pharmakologie, 1971 - Springer
… alytesin, but, to our disappointment, identical in the two species of bombinae. It has been named bombesin. An alytesin… have the essential features of the alytesin structure. We hope that …
Number of citations: 9 link.springer.com
JM Conlon, A Demandt, PF Nielsen, J Leprince… - Peptides, 2009 - Elsevier
… It is tempting to speculate that alytesin may activate gastrointestinal smooth muscle and cause the prey to be vomited from the mouths of predators but evidence to support this idea is …
Number of citations: 78 www.sciencedirect.com
IL Kuranova, SI Churkina, VL Liudmirova… - Bioorganicheskaia …, 1989 - europepmc.org
A convenient route of synthesis of amphibian bombesin and bombesin-like peptide alytesin was found. These tetradecapeptides were obtained by assembling the 1-5 and 6-14 …
Number of citations: 1 europepmc.org

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